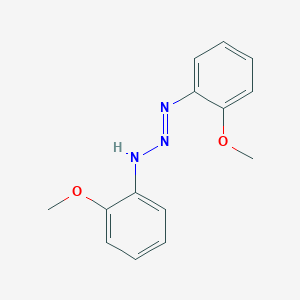
1-Triazene, 1,3-bis(2-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 125605 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 125605 typically involves a multi-step process that includes the formation of key intermediates followed by their transformation into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. For example, one common synthetic route involves the use of organic solvents and reagents under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of NSC 125605 is scaled up using large reactors and continuous flow systems. This allows for the efficient and consistent production of the compound. The process may involve the use of automated systems to monitor and control reaction parameters, ensuring that the product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: NSC 125605 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of NSC 125605 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired transformation efficiently.
Major Products Formed: The major products formed from the reactions of NSC 125605 depend on the type of reaction and the reagents used
Scientific Research Applications
NSC 125605 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a tool for studying cellular processes and interactions. In medicine, NSC 125605 is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the compound finds applications in the industry, where it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NSC 125605 involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. By binding to these targets, NSC 125605 can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds: Compounds similar to NSC 125605 include other small molecules that interact with similar biological targets. Examples include NSC 125973 and NSC 125974, which share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets NSC 125605 apart from similar compounds is its unique combination of chemical properties and biological activities This makes it a valuable tool for scientific research and a promising candidate for therapeutic development
Properties
CAS No. |
33227-84-8 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methoxy-N-[(2-methoxyphenyl)diazenyl]aniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-5-3-7-11(13)15-17-16-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H,15,16) |
InChI Key |
PUHMFUUKPGNMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NN=NC2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















